molecular formula C11H8Cl2N2O2 B2378862 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone CAS No. 41933-34-0

4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B2378862
CAS No.: 41933-34-0
M. Wt: 271.1
InChI Key: QOHFCXUMUBYCMZ-UHFFFAOYSA-N
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Description

4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a chlorinating agent, such as phosphorus oxychloride, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone.

    Reduction: 4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2-phenyl-3(2H)-pyridazinone: Lacks the methoxy group.

    4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone: Has a hydroxyl group instead of a methoxy group.

    4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone: Has an amino group instead of a methoxy group.

Uniqueness

4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHFCXUMUBYCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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